
4-Octyne-3,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octyne-3,6-diol is an organic compound with the molecular formula C8H14O2. It is a diol, meaning it contains two hydroxyl groups (-OH), and an alkyne, meaning it contains a carbon-carbon triple bond. This compound is known for its versatility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method involves the hydroboration of 4-octyne followed by oxidation. This process typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) as the oxidizing agent.
Reduction of Alkynes: Another method is the reduction of 4-octyne using hydrogen gas (H2) in the presence of a palladium catalyst. This reaction produces this compound directly.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. These methods may involve continuous flow reactors and advanced purification techniques to meet industrial standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers. Reagents like acyl chlorides or anhydrides are often used in these reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2 (with Pd/C catalyst)
Substitution: Acyl chlorides, anhydrides, acid catalysts
Major Products Formed:
Carboxylic acids, ketones, alcohols, alkanes, esters, ethers
Applications De Recherche Scientifique
4-Octyne-3,6-diol is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for various compounds. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and biochemical pathways.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-octyne-3,6-diol exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes a two-step process involving the formation of an intermediate aldehyde before being further oxidized to a carboxylic acid. The molecular targets and pathways involved vary based on the context of the reaction or application.
Comparaison Avec Des Composés Similaires
4-Octyne-3,6-diol is similar to other diols and alkynes, but its unique combination of functional groups sets it apart. Some similar compounds include:
3,6-Dimethyl-4-octyne-3,6-diol: A methylated derivative with slightly different chemical properties.
3,3,6,6-Tetramethyl-4-octyne-2,7-diol: A more highly substituted compound with distinct reactivity.
In comparison, this compound offers a balance of reactivity and stability that makes it suitable for a wide range of applications.
Propriétés
Numéro CAS |
24434-07-9 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
oct-4-yne-3,6-diol |
InChI |
InChI=1S/C8H14O2/c1-3-7(9)5-6-8(10)4-2/h7-10H,3-4H2,1-2H3 |
Clé InChI |
YGMADCGBQRYLND-UHFFFAOYSA-N |
SMILES canonique |
CCC(C#CC(CC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


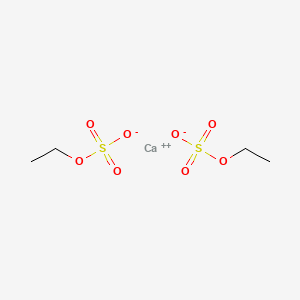
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)
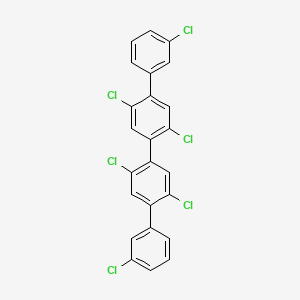
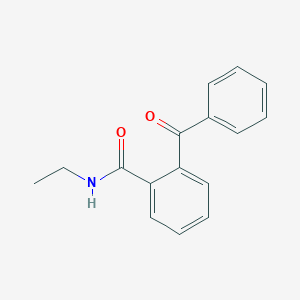
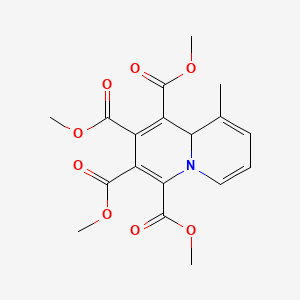
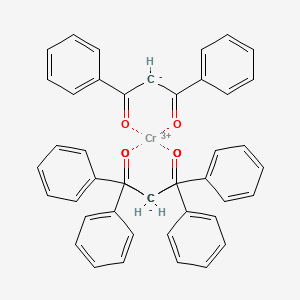
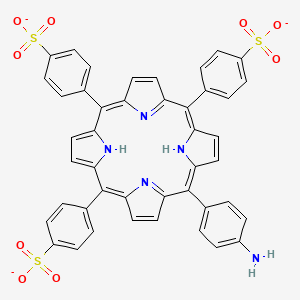

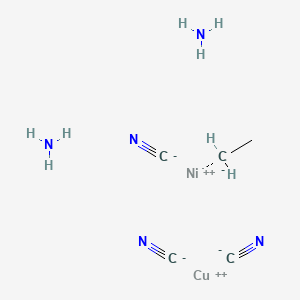
![6-oxo-3,7,8,9-tetrahydro-2H-benzo[g][1,4]benzodioxine-7-carboxylic acid](/img/structure/B15348222.png)
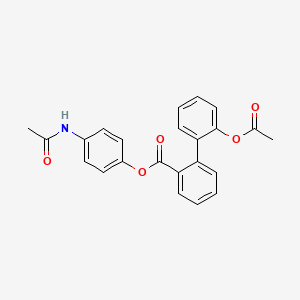

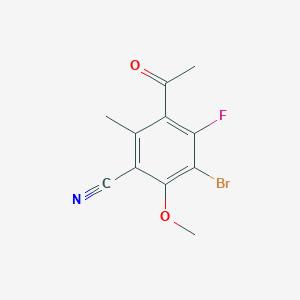
![Dichloro-[2-[3,5,7,9,11,13,15-heptakis[2-[dichloro(methyl)silyl]ethyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]ethyl]-methylsilane](/img/structure/B15348236.png)
